molecular formula C14H11ClF3NO2 B2490366 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1041573-47-0

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol

Cat. No.: B2490366
CAS No.: 1041573-47-0
M. Wt: 317.69
InChI Key: FYNLUFROMXUMJA-UHFFFAOYSA-N
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Description

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol is a chemical compound with the molecular formula C14H11ClF3NO2 and a molecular weight of 317.69 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural features, including a trifluoromethoxy group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with formaldehyde and 3-(trifluoromethoxy)aniline under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain proteins, thereby modulating their activity. This compound can inhibit or activate various enzymes and receptors, influencing cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[[3-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNLUFROMXUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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